BenchChemオンラインストアへようこそ!

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide

TAK1 Kinase inhibition Inflammation

N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide (CAS 294885-59-9; synonym: N-(4-(benzhydryl-sulfamoyl)-phenyl)-acetamide) is a synthetic, achiral diaryl sulfonamide–acetamide hybrid with the molecular formula C₂₁H₂₀N₂O₃S and a molecular weight of 380.46 g·mol⁻¹. The compound is supplied as a white to off-white crystalline solid with ≥95% purity by Sigma-Aldrich and WanviBio in gram-to-kilogram quantities.

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
Cat. No. B5794360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide
Molecular FormulaC21H20N2O3S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O3S/c1-16(24)22-19-12-14-20(15-13-19)27(25,26)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,23H,1H3,(H,22,24)
InChIKeyQIYMTYDTOZLPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide (CAS 294885-59-9): Chemoinformatic Identity, Supplier Landscape, and Procurement Baseline


N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide (CAS 294885-59-9; synonym: N-(4-(benzhydryl-sulfamoyl)-phenyl)-acetamide) is a synthetic, achiral diaryl sulfonamide–acetamide hybrid with the molecular formula C₂₁H₂₀N₂O₃S and a molecular weight of 380.46 g·mol⁻¹ . The compound is supplied as a white to off-white crystalline solid with ≥95% purity by Sigma-Aldrich and WanviBio in gram-to-kilogram quantities [1]. Computational ADME predictions indicate a logP of ~3.56 (ACD/LogP 4.05) and a polar surface area of ~64.6–84 Ų, placing it within Lipinski-compliant drug-like chemical space but with substantially greater lipophilicity than its closest commercially available simpler analogs . The compound is registered in ChEMBL (CHEMBL4586372) and BindingDB (BDBM50529793), with curated bioactivity data against human TAK1 kinase [2].

Why Generic Substitution Fails: N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide Is Not an Interchangeable Sulfonamide–Acetamide


The N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide scaffold cannot be generically substituted by simpler sulfonamide–acetamides because the diphenylmethyl (benzhydryl) substituent on the sulfamoyl nitrogen simultaneously alters three critical molecular properties: (i) a >100-fold increase in calculated n-octanol/water partition coefficient (logP ~3.6–4.1 vs. ~0.5 for the N,N-dimethyl analog) [1], (ii) a >55% increase in molecular weight (380.5 vs. 242.3) that shifts the scaffold into a distinct chemical space with substantially different membrane permeability and protein-binding characteristics, and (iii) the introduction of two additional freely rotatable phenyl rings, which creates a unique three-dimensional pharmacophore capable of occupying hydrophobic pockets inaccessible to smaller N-substituted congeners . These physicochemical differences translate into divergent biological target engagement: while N-[4-(dimethylsulfamoyl)phenyl]acetamide shows negligible reported kinase activity, the diphenylmethyl-bearing compound demonstrates nanomolar TAK1 inhibition (IC₅₀ = 37 nM) [2]. The quantitative evidence below demonstrates that replacement with superficially ‘similar’ sulfonamide–acetamides would yield materially different experimental outcomes in any assay system where target engagement or cellular permeability depends on the lipophilic–steric profile of the sulfamoyl substituent.

Quantitative Differentiation Evidence for N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide: Head-to-Head and Cross-Study Comparisons


TAK1 Kinase Inhibition Potency (IC₅₀ = 37 nM) Versus Clinically Advanced TAK1 Inhibitor Takinib (IC₅₀ = 9.5 nM)

N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide inhibits recombinant human TAK1 with an IC₅₀ of 37 nM in a biochemical assay using N-terminal His-tagged human TAK1 (amino acids 1–303)/human TAB1 (amino acids 437–504) expressed in a baculovirus system [1]. The well-characterized reference TAK1 inhibitor Takinib (EDHS-206) exhibits a reported IC₅₀ of 9.5 nM against TAK1 under comparable biochemical conditions . The 3.9-fold potency difference places N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide in the same nanomolar potency tier, making it a viable lower-cost chemical probe candidate for TAK1-dependent pathway interrogation where sub-10-nM potency is not required.

TAK1 Kinase inhibition Inflammation

Kinase Versus CYP450 Selectivity Window: TAK1 IC₅₀ of 37 nM Versus CYP2C9 IC₅₀ of 3,500 nM (~95-Fold Window)

In profiling data curated from ChEMBL via BindingDB, N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide exhibited an IC₅₀ of 3,500 nM (3.5 µM) against CYP2C9 in human liver microsomes [1], compared to 37 nM against TAK1 [2]. This yields a selectivity ratio of ~95-fold (CYP2C9 IC₅₀ / TAK1 IC₅₀). For comparison, many clinical-stage kinase inhibitors show CYP IC₅₀ values in the sub-micromolar range, often with selectivity windows below 30-fold, raising concerns about metabolism-based drug–drug interactions [3].

Selectivity profiling CYP450 Off-target risk

Lipophilicity-Driven Chemical Space Differentiation: logP ~3.6–4.1 Versus N,N-Dimethyl Analog (XLogP3 = 0.5)

N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide carries a computed logP of 3.56 (ChemDiv) to 4.05 (ACD/LogP), with an ACD/LogD (pH 7.4) of 3.49 . The structurally simpler N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS 54951-54-1) has an XLogP3 of 0.5 and a molecular weight of only 242.3 g·mol⁻¹ [1]. The logP difference of >3 log units corresponds to a >1,000-fold difference in theoretical n-octanol/water partition, translating into markedly different membrane permeability and non-specific protein binding profiles. In the context of sulfonamide–acetamide analogs evaluated as chymotrypsin inhibitors, Siddiqui et al. (2017) demonstrated that increasing N-substituent bulk correlated with enhanced enzyme inhibitory activity, with aralkyl-substituted derivatives showing superior potency relative to simpler alkyl-substituted congeners [2].

Lipophilicity ADME Chemical space

Antiproliferative SAR Context: Electron-Donating Substituents Yield Superior Activity in Acetamide–Sulfonamide Hybrids

In a systematic SAR study of [N-(substituted phenyl)-2-(3-substituted sulfamoyl)phenyl]acetamide derivatives, Pawar et al. (2017) demonstrated that compounds bearing electron-donating groups on the phenyl ring exhibited significantly higher antiproliferative activity than those with electron-withdrawing substituents [1]. While N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide was not directly tested in this panel, its diphenylmethyl substituent is classified as a moderate electron-donating group through hyperconjugation and inductive effects, structurally aligning it with the higher-activity cluster. The study further identified molecular docking poses against DNA topoisomerase IV (PDB: 4EMV) and anaplastic lymphoma kinase (PDB: 2XP2), both of which feature large hydrophobic binding pockets that would accommodate the diphenylmethyl pharmacophore [1]. This class-level SAR provides a rational basis for prioritizing this compound over electron-withdrawing analogs when screening against these target classes.

Anticancer SAR Electron-donating groups

Non-Covalent Inhibitor Design Versus Covalent Sulfonamide Warheads: Mechanistic Class Differentiation

N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide lacks electrophilic warheads (e.g., vinyl sulfonamide, α,β-unsaturated carbonyl) and contains two hydrogen bond donor sites (the sulfonamide NH and acetamide NH) with seven hydrogen bond acceptors , consistent with a reversible, non-covalent mechanism of target engagement. By contrast, covalent sulfonamide-based inhibitors such as those targeting the SARS-CoV-2 3CL protease (e.g., CG-0988; EC₅₀ = 4.0 nM) or the EGFR T790M mutant rely on irreversible bond formation with catalytic cysteine residues to achieve potency [1]. For applications requiring reversible pharmacology—such as target deconvolution, competition-based chemoproteomics, or washout experiments—the non-covalent nature of the diphenylmethylsulfamoyl compound makes it a more suitable probe than covalent sulfonamide inhibitors, where target occupancy persists after compound removal and complicates data interpretation.

Non-covalent inhibition Covalent warhead Reversibility

Best-Fit Research and Industrial Application Scenarios for N-{4-[(Diphenylmethyl)sulfamoyl]phenyl}acetamide Based on Quantified Differentiation


TAK1 Pathway Chemical Probe for Inflammatory Signaling and Immunology Research

With a confirmed TAK1 IC₅₀ of 37 nM and a ~95-fold selectivity window over CYP2C9 [1], this compound is suited as a chemical probe for TAK1-dependent NF-κB and MAPK pathway studies in cellular models. Unlike the clinical candidate Takinib (IC₅₀ = 9.5 nM), its slightly lower potency is offset by a structurally distinct diaryl sulfonamide–acetamide chemotype that provides orthogonal chemical validation. Researchers should use concentrations of 30–100 nM for TAK1 engagement with minimal CYP2C9 interference, enabling cleaner interpretation of target-dependent phenotypes.

Medicinal Chemistry Hit-to-Lead Programs Targeting Hydrophobic Kinase ATP Pockets

The diphenylmethyl substituent confers a logP of ~3.6–4.1, driving occupancy of large hydrophobic pockets such as those found in TAK1 and potentially ALK or topoisomerase IV active sites [2]. In fragment-based or scaffold-hopping campaigns, this compound provides a validated starting point with a favorable non-covalent binding profile and established nanomolar biochemical activity. Medicinal chemistry teams can use the acetamide and sulfamoyl NH groups as synthetic handles for parallel derivatization, while the benzhydryl group's conformational flexibility (six freely rotatable bonds) allows adaptation to diverse pocket geometries without requiring de novo scaffold synthesis.

Screening Library Diversity Enhancement for Academic and Commercial Compound Collections

When benchmarking screening deck diversity, procurement decisions must account for chemical space coverage metrics. This compound occupies a distinct region defined by high logP (>3.5), moderate polar surface area (~64.6–84 Ų), and molecular weight near 380 Da—characteristics that differentiate it from the vast majority of commercially available sulfonamide–acetamides, which cluster around logP < 2 and MW < 300 [3]. Including this compound in screening collections increases scaffold diversity and ensures representation of lipophilic, drug-like chemical space that is systematically underrepresented in academic compound libraries.

Non-Covalent Inhibitor Control in Reversibility and Target Deconvolution Studies

For chemoproteomics experiments using washout protocols or competition-based target engagement assays, a reversible, non-covalent inhibitor is functionally required. The absence of electrophilic warheads in N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide makes it an appropriate non-covalent control, whereas covalent sulfonamide congeners would persist in target occupancy after washout and confound data interpretation. This mechanistic property is essential for studies aiming to distinguish reversible from irreversible target engagement kinetics.

Quote Request

Request a Quote for N-{4-[(diphenylmethyl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.